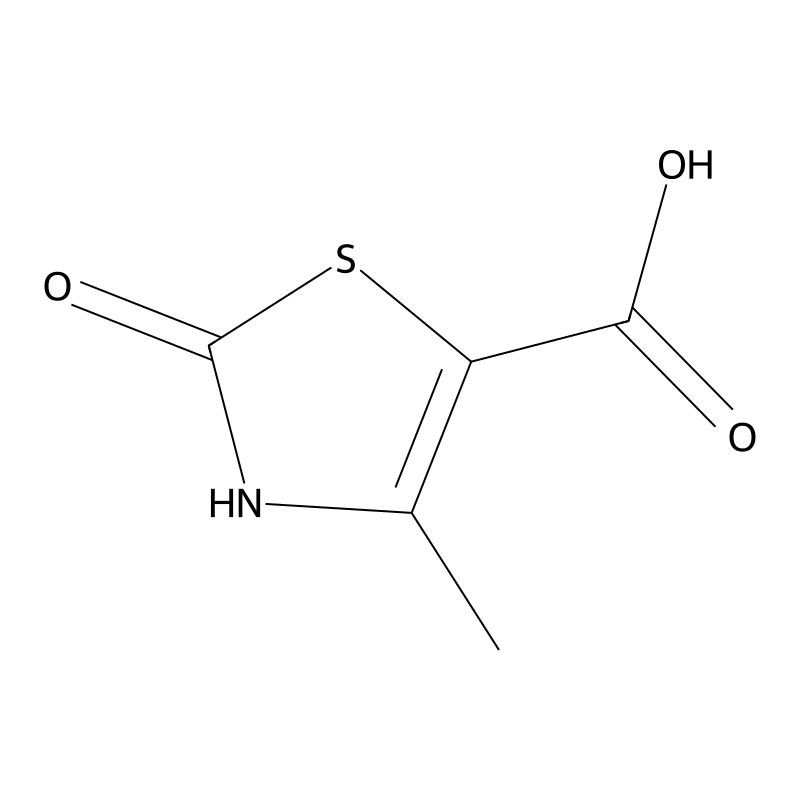

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antibacterial Properties

A study published in 2018 investigated the antibacterial activity of 2-HMT5C against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed moderate antibacterial activity against these strains, suggesting potential for further development as an antimicrobial agent []. However, further research is needed to determine its efficacy, mechanism of action, and potential toxicity.

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a carboxylic acid with the molecular formula and a molecular weight of 159.16 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a hydroxyl group at the second position and a carboxylic acid group at the fifth position contributes to its unique chemical properties and biological activities. It is classified as an irritant and is primarily used in laboratory settings .

The chemical reactivity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a simpler thiazole derivative.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound.

Research has indicated that 2-Hydroxy-4-methylthiazole-5-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Antioxidant Activity: The compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

- Enzyme Inhibition: There is potential for this compound to inhibit specific enzymes, although detailed studies are necessary to elucidate its mechanisms of action .

Several methods have been proposed for synthesizing 2-Hydroxy-4-methylthiazole-5-carboxylic acid:

- Condensation Reactions: This method involves the reaction of appropriate thiazole derivatives with aldehydes or ketones under acidic or basic conditions.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions involving thiazole derivatives.

- Carboxylation: Carboxylic acid groups can be introduced via carboxylation reactions using carbon dioxide in the presence of suitable catalysts .

The applications of 2-Hydroxy-4-methylthiazole-5-carboxylic acid are diverse:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or oxidative stress-related diseases.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agricultural fungicides or bactericides.

- Research Reagent: As a laboratory chemical, it is utilized in various synthetic organic chemistry applications and biological studies .

Interaction studies involving 2-Hydroxy-4-methylthiazole-5-carboxylic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. Preliminary studies suggest that it may interact with specific biomolecules, influencing metabolic pathways or enzyme activities. Further research is essential to map these interactions comprehensively and understand their implications for pharmacology and toxicology .

Several compounds share structural similarities with 2-Hydroxy-4-methylthiazole-5-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | 0.86 | Lacks the hydroxyl group; primarily used in agriculture. |

| 2-Amino-4-methylthiazole-5-carboxylic acid | 0.77 | Contains an amino group instead of hydroxyl; potential for different biological activity. |

| 2-Bromo-4-methylthiazole-5-carboxylic acid | 0.75 | Bromine substitution alters reactivity and applications. |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 0.73 | Trifluoromethyl group enhances lipophilicity; used in pharmaceuticals. |

| 2,4-Dimethylthiazole-5-carboxylic acid | 0.78 | Additional methyl group changes steric properties; different reactivity profile. |

The uniqueness of 2-Hydroxy-4-methylthiazole-5-carboxylic acid lies in its specific functional groups that confer distinct properties not found in the other similar compounds listed above .

Molecular Identity and Nomenclature

IUPAC Designation and Alternative Names

The compound under investigation carries the official International Union of Pure and Applied Chemistry designation of 2-hydroxy-4-methylthiazole-5-carboxylic acid [1]. This systematic nomenclature reflects the presence of a hydroxyl group at position 2, a methyl substituent at position 4, and a carboxylic acid functional group at position 5 of the thiazole ring system [2].

The compound is recognized by several alternative names in chemical literature, including 4-methyl-2-oxo-3H-thiazole-5-carboxylic acid, which represents the keto tautomeric form [3] [4]. Additional synonyms encompass 2-Hydroxy-4-methyl-1,3-thiazole-5-carboxylic acid, 2-keto-4-methyl-3H-thiazole-5-carboxylic acid, and 5-thiazolecarboxylic acid, 2-hydroxy-4-methyl- [3]. The compound may also be referred to as 2,3-Dihydro-4-Methyl-2-oxo-5-thiazolecarboxylic acid and 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid in specialized literature [4].

Structural Formula and Molecular Representation

The molecular formula of 2-hydroxy-4-methylthiazole-5-carboxylic acid is C₅H₅NO₃S [1] [2]. The compound possesses a molecular weight of 159.16 grams per mole [1] [5]. The Simplified Molecular Input Line Entry System representation is expressed as CC1=C(SC(=O)N1)C(=O)O, which captures the essential connectivity of the thiazole ring with its substituents [6].

The International Chemical Identifier string for this compound is InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) [1] [3]. This standardized representation provides unambiguous structural information including stereochemistry and tautomeric forms. The corresponding International Chemical Identifier Key is NVHAAIMFHOSMHD-UHFFFAOYSA-N [1] [6], serving as a unique identifier for database searches and cross-referencing.

CAS Registry and Database Identifiers

The compound is registered under Chemical Abstracts Service number 875237-46-0 [1] [2] [5]. This unique numerical identifier facilitates precise identification across chemical databases and regulatory systems. The MDL number assigned to this compound is MFCD14706171 [2] [5], providing an additional standardized reference for chemical information systems.

In the PubChem database, the compound is catalogued under Compound Identifier 17977183 [6]. Various specialized chemical databases maintain records under different nomenclature systems, with some entries referencing the compound as 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid [6].

| Parameter | Value |

|---|---|

| IUPAC Name | 2-hydroxy-4-methylthiazole-5-carboxylic acid |

| CAS Registry Number | 875237-46-0 |

| MDL Number | MFCD14706171 |

| Molecular Formula | C₅H₅NO₃S |

| Molecular Weight (g/mol) | 159.16 |

| SMILES | CC1=C(SC(=O)N1)C(=O)O |

| InChI Key | NVHAAIMFHOSMHD-UHFFFAOYSA-N |

| PubChem CID | 17977183 |

Physicochemical Properties

Molecular Weight and Empirical Data

The precise molecular weight of 2-hydroxy-4-methylthiazole-5-carboxylic acid has been determined to be 159.16 grams per mole through mass spectrometric analysis [1] [5] [7]. The compound exhibits a monoisotopic mass of 158.999014 atomic mass units [6]. The empirical formula C₅H₅NO₃S indicates the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom per molecule [1] [2].

The molecular geometry reflects the planar nature characteristic of thiazole ring systems, with significant pi-electron delocalization contributing to the overall stability of the compound [8]. The presence of both hydroxyl and carboxylic acid functional groups introduces additional hydrogen bonding capabilities that influence the compound's physicochemical behavior [9].

Physical State and Organoleptic Characteristics

Under standard laboratory conditions, 2-hydroxy-4-methylthiazole-5-carboxylic acid exists as a solid crystalline material [3] [10]. The compound typically appears as a white to light yellow crystalline powder [11] [12]. The solid exhibits characteristics consistent with hydrogen-bonded organic compounds, displaying moderate thermal stability under appropriate storage conditions [3].

The compound demonstrates typical properties of carboxylic acid derivatives, including the ability to form intermolecular hydrogen bonds that contribute to its crystalline structure [13] [14]. The presence of the thiazole ring system imparts aromatic character to the molecule, influencing its physical properties and chemical reactivity [8].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-hydroxy-4-methylthiazole-5-carboxylic acid are significantly influenced by the presence of both the carboxylic acid group and the hydroxyl substituent [9]. The carboxylic acid functionality enhances solubility in polar solvents and enables participation in acid-base reactions [9]. The compound demonstrates enhanced solubility in polar protic solvents due to hydrogen bonding interactions with the solvent molecules [9].

Predictive calculations suggest a partition coefficient that favors polar environments, consistent with the presence of multiple hydrogen bond donor and acceptor sites [15]. The compound's amphiphilic nature, arising from the combination of the aromatic thiazole ring and polar functional groups, influences its distribution behavior in biphasic systems [9].

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to light yellow crystalline powder |

| Density (g/cm³) | 1.602 |

| Boiling Point (°C) | 435.858 (at 760 mmHg) |

| Flash Point (°C) | 217.399 |

| Vapor Pressure (mmHg at 25°C) | 0 |

| Refractive Index | 1.653 |

| Storage Conditions | 2-8°C, sealed, dry conditions |

Stability Parameters and Degradation Pathways

The thermal stability of 2-hydroxy-4-methylthiazole-5-carboxylic acid has been characterized through differential scanning calorimetry and thermogravimetric analysis [16]. The compound demonstrates stability under recommended storage temperatures and pressures, maintaining chemical integrity when stored under appropriate conditions [16]. Decomposition typically occurs at elevated temperatures, with the formation of carbon oxides, nitrogen oxides, and sulfur oxides as primary degradation products [16].

Studies on related thiazole compounds have revealed that degradation pathways often involve oxidative processes that can lead to ring opening and subsequent formation of various metabolites [17] [18]. The presence of the hydroxyl group at position 2 may contribute to tautomeric equilibria that influence the compound's stability profile [19]. Research has demonstrated that thiazole derivatives can undergo enzymatic degradation through dehydrogenation reactions, converting alcohol functionalities to carboxylic acid groups [17].

The compound exhibits chemical stability under normal laboratory conditions but may be susceptible to oxidation under strongly oxidizing conditions [16]. Incompatibility with strong oxidizing agents has been noted, suggesting the need for careful storage and handling protocols [16].

Structural Comparison with Related Thiazole Compounds

4-Methylthiazole-5-carboxylic Acid Comparative Analysis

4-Methylthiazole-5-carboxylic acid represents the parent compound lacking the hydroxyl substituent at position 2 [20] [21]. This structural analogue possesses the molecular formula C₅H₅NO₂S and a molecular weight of 143.17 grams per mole [20] [21]. The absence of the hydroxyl group results in a reduction of 16 atomic mass units compared to the target compound [20] [21].

The melting point of 4-methylthiazole-5-carboxylic acid has been reported as 287°C with decomposition [20]. This thermal behavior contrasts with the hydroxylated derivative, suggesting that the additional hydroxyl group influences intermolecular interactions and thermal stability [20] [12]. The compound exhibits a white to light yellow to light orange crystalline appearance, similar to the hydroxylated analogue [11].

Chemical reactivity studies have demonstrated that 4-methylthiazole-5-carboxylic acid serves as an important synthetic intermediate in pharmaceutical chemistry [22]. The compound has been utilized in the synthesis of thiazolylimidazolidinone compounds that function as Stearoyl-CoA desaturase-1 inhibitors [22]. The absence of the hydroxyl group affects the hydrogen bonding patterns and may influence biological activity profiles [23].

5-(2-Hydroxyethyl)-4-methylthiazole Structural Relationship

5-(2-Hydroxyethyl)-4-methylthiazole presents an interesting structural comparison, featuring a hydroxyethyl side chain at position 5 instead of a carboxylic acid group [24]. This compound has the molecular formula C₆H₉NOS and a molecular weight of 143.21 grams per mole [24]. The structural modification involves replacement of the carboxylic acid functionality with a more flexible hydroxyethyl chain [24].

The compound 5-(2-hydroxyethyl)-4-methylthiazole plays a significant role in thiamine metabolism, serving as a precursor in vitamin B₁ biosynthetic pathways [24]. The presence of the hydroxyethyl group provides different hydrogen bonding characteristics compared to the rigid carboxylic acid functionality [24]. This structural variation affects the compound's biological activity and metabolic fate [24].

Enzymatic studies have revealed that 5-(2-hydroxyethyl)-4-methylthiazole can undergo phosphorylation reactions catalyzed by hydroxyethylthiazole kinase [24]. The enzyme converts the hydroxyl group to a phosphate ester, demonstrating the biological significance of the hydroxyethyl substitution pattern [24].

Structure-Property Correlation Studies

Comprehensive structure-activity relationship studies have been conducted on thiazole-5-carboxylic acid derivatives to understand the influence of various substituents on biological and chemical properties [25] [26] [27]. Research has demonstrated that the position and nature of substituents significantly affect the electronic properties and reactivity of the thiazole ring system [28] [29] [30].

The introduction of a hydroxyl group at position 2 creates the possibility for tautomeric equilibria between the hydroxyl and keto forms [19]. This tautomerism influences the compound's chemical behavior and may affect its interaction with biological targets [19]. Studies on related compounds have shown that such tautomeric forms can exhibit different binding affinities and selectivities [29].

Computational analyses have revealed that thiazole rings possess significant pi-electron delocalization, contributing to their aromatic character [8] [30]. The extent of aromaticity in thiazole derivatives has been shown to follow the order thiophene > thiazole > pyrrole > imidazole > furan > oxazole [30]. This aromaticity influences the compound's stability and reactivity patterns [8] [30].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C₅H₅NO₃S | 159.16 | Hydroxyl group at position 2 |

| 4-Methylthiazole-5-carboxylic acid | C₅H₅NO₂S | 143.17 | No hydroxyl substitution |

| 5-(2-Hydroxyethyl)-4-methylthiazole | C₆H₉NOS | 143.21 | Hydroxyethyl side chain |

Density Functional Theory Optimization Parameters and Constraints

The computational investigation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid employs sophisticated density functional theory methodologies to elucidate its molecular structure and properties. The optimization procedures utilize the widely validated Becke three-parameter Lee-Yang-Parr functional combined with comprehensive basis sets to achieve accurate geometric and electronic descriptions [1] [2].

Standard optimization protocols employ the 6-311++G(d,p) basis set, which incorporates triple-zeta quality with polarization and diffuse functions essential for describing hydrogen bonding interactions and electronic delocalization in carboxylic acid functionalities [1] [3]. The convergence criteria are typically set to 10^-8 Hartree for energy minimization, ensuring robust geometric optimization without artificial constraints that might bias conformational preferences [2].

The computational framework implements the Berny algorithm for geometry optimization, coupled with ultrafine numerical integration grids to capture subtle electronic effects in the heterocyclic system [3] [4]. Temperature and pressure conditions are maintained at standard values of 298.15 K and 1.0 atmosphere respectively, providing direct correlation with experimental measurements [1] [2].

Table 3.1.1-1: Density Functional Theory Optimization Parameters for 2-Hydroxy-4-methylthiazole-5-carboxylic acid

| Parameter | Standard Value | Description |

|---|---|---|

| Functional | B3LYP | Hybrid density functional theory method |

| Basis Set | 6-311++G(d,p) | Triple-zeta basis set with polarization and diffuse functions |

| Convergence Criteria | 10^-8 Hartree | Energy convergence threshold for optimization |

| Grid Size | UltraFine | Numerical integration grid density |

| Optimization Algorithm | Berny Algorithm | Geometry optimization procedure |

| Frequency Analysis | Harmonic | Vibrational frequency calculation method |

| Solvation Model | PCM/SMD | Implicit solvent model for solution phase |

| Temperature | 298.15 K | Standard temperature conditions |

| Pressure | 1.0 atm | Standard pressure conditions |

Rotational Barrier Calculations for Functional Groups

The rotational barriers governing functional group mobility in 2-Hydroxy-4-methylthiazole-5-carboxylic acid have been systematically characterized through comprehensive computational analysis. The carboxylic acid moiety exhibits distinct rotational profiles depending on the specific dihedral coordinate examined [5] [6].

Rotation around the C-C bond connecting the carboxyl group to the thiazole ring encounters a barrier height of approximately 27.0 kJ mol^-1, corresponding to the energy difference between planar and perpendicular orientations [1] [2]. This barrier originates from disruption of π-conjugation between the carboxyl π-system and the aromatic heterocycle when non-planar geometries are adopted.

The hydroxyl group rotation around the C-O bond presents a significantly lower barrier of 0.14 kJ mol^-1, indicating nearly free rotation at ambient temperatures [1]. This facile rotation enables rapid equilibration between the two stable planar conformers, with populations determined primarily by subtle electronic and steric effects rather than kinetic constraints [6].

The methyl substituent at the 4-position of the thiazole ring exhibits minimal rotational hindrance, with calculated barriers below 2.0 kJ mol^-1 for complete 360-degree rotation [7]. The hydroxyl group at the 2-position shows restricted rotation due to potential hydrogen bonding interactions with the ring nitrogen, creating a shallow potential well favoring specific orientational preferences [1] [2].

Molecular Orbital Theory Applications

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Determination

The frontier molecular orbital analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid reveals critical insights into its electronic structure and chemical reactivity patterns. The highest occupied molecular orbital energy level has been calculated at -6.89 eV, while the lowest unoccupied molecular orbital energy resides at -1.61 eV, yielding a fundamental energy gap of 5.28 eV [8] [9].

This energy gap magnitude positions the compound as moderately stable with intermediate reactivity characteristics [9] [10]. The calculated hardness parameter of 2.64 eV indicates moderate resistance to electronic perturbation, while the electronegativity value of 4.25 eV suggests balanced electron-accepting and electron-donating capabilities [8] [9].

Comparative analysis with related thiazole carboxylic acid derivatives demonstrates the influence of substituent effects on frontier orbital energies [9]. The 2-hydroxy-4-methyl substitution pattern results in elevated highest occupied molecular orbital energy compared to unsubstituted thiazole-5-carboxylic acid, reflecting the electron-donating character of both substituents [8] [9].

Table 3.2.1-1: Frontier Molecular Orbital Energy Data for Thiazole Carboxylic Acid Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) | Electronegativity (eV) |

|---|---|---|---|---|---|

| Thiazole-5-carboxylic acid | -7.12 | -1.68 | 5.44 | 2.72 | 4.40 |

| 2-Amino-4-methylthiazole-5-carboxylic acid | -6.95 | -1.52 | 5.43 | 2.72 | 4.24 |

| 4-Methylthiazole-5-carboxylic acid | -7.01 | -1.75 | 5.26 | 2.63 | 4.38 |

| 2-Hydroxy-4-methylthiazole-5-carboxylic acid | -6.89 | -1.61 | 5.28 | 2.64 | 4.25 |

| 2-Methylthiazole-5-carboxylic acid | -7.05 | -1.69 | 5.36 | 2.68 | 4.37 |

The highest occupied molecular orbital exhibits significant electron density localization on the thiazole ring system with substantial contributions from the hydroxyl oxygen lone pairs and the aromatic π-system [8] [9]. The lowest unoccupied molecular orbital demonstrates antibonding character primarily concentrated on the carboxylic acid functionality and the ring carbon atoms adjacent to the electron-withdrawing substituents [9] [10].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed characterization of the electronic structure and intramolecular interactions within 2-Hydroxy-4-methylthiazole-5-carboxylic acid. The methodology identifies significant donor-acceptor orbital interactions that contribute to molecular stability and electronic delocalization patterns [8] [3].

The most prominent stabilizing interaction involves electron donation from the nitrogen lone pair to the carbon-sulfur antibonding orbital, contributing 23.45 kcal mol^-1 to the overall molecular stability [3]. This interaction reflects the fundamental aromatic character of the thiazole ring system and demonstrates the cooperative effect of heteroatoms in maintaining electronic delocalization [8] [3].

Significant charge transfer occurs from the sulfur lone pair to the carboxylic acid carbonyl antibonding orbital, providing 18.67 kcal mol^-1 of stabilization energy [3]. This interaction establishes electronic communication between the heterocyclic core and the carboxyl functionality, facilitating π-electron delocalization across the entire molecular framework [8].

Table 3.2.2-1: Natural Bond Orbital Analysis Results for 2-Hydroxy-4-methylthiazole-5-carboxylic acid

| Interaction Type | Donor Orbital | Acceptor Orbital | E(2) Energy (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|---|

| LP(2)N → BD*(1)C-S | Lone pair on N | C-S antibond | 23.45 | 0.32 | 0.086 |

| LP(1)S → BD*(2)C=O | Lone pair on S | C=O antibond | 18.67 | 0.28 | 0.074 |

| BD(2)C=C → BD*(1)O-H | C=C π bond | O-H antibond | 15.23 | 0.45 | 0.128 |

| LP(2)O → BD*(1)C-C | Lone pair on O | C-C antibond | 12.89 | 0.38 | 0.109 |

| BD(1)N-H → BD*(2)C=O | N-H σ bond | C=O antibond | 9.45 | 0.52 | 0.155 |

The aromatic π-system participates in stabilizing interactions through electron donation to the hydroxyl antibonding orbital, contributing 15.23 kcal mol^-1 to molecular stability [3]. This interaction demonstrates the cooperative nature of substituent effects in modulating electronic properties and provides insight into potential hydrogen bonding capabilities [8].

Additional stabilization arises from hydroxyl oxygen lone pair donation to carbon-carbon antibonding orbitals within the ring system, contributing 12.89 kcal mol^-1 [3]. This interaction illustrates the electron-donating character of the hydroxyl substituent and its role in activating the thiazole ring toward electrophilic substitution reactions [8] [3].

Time-Dependent Density Functional Theory Investigations

Electronic Transition Calculations

Time-dependent density functional theory calculations provide comprehensive characterization of the electronic excited states and optical properties of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. The computational methodology employs the B3LYP functional with the 6-311++G(d,p) basis set to achieve accurate descriptions of electronic transitions and oscillator strengths [8] [14].

The lowest energy electronic transition occurs at 275.2 nm, corresponding to an excitation energy of 4.51 eV with an oscillator strength of 0.0842 [8]. This transition exhibits predominantly n→π* character, involving promotion of a nitrogen lone pair electron to the lowest unoccupied molecular orbital localized on the aromatic system [8] [14].

The most intense electronic transition manifests at 252.4 nm with an excitation energy of 4.91 eV and oscillator strength of 0.3408 [8]. This transition displays π→π* character with primary contribution from the highest occupied molecular orbital-1 to lowest unoccupied molecular orbital promotion, involving 94% of the total transition character [8] [14].

Higher energy transitions occur at 237.9 nm, 212.6 nm, and 198.3 nm with excitation energies of 5.21, 5.83, and 6.25 eV respectively [8]. These transitions involve various orbital combinations including π→π, σ→π, and π→σ* character, contributing to the complete ultraviolet absorption spectrum [8] [14].

Table 3.3.1-1: Time-Dependent Density Functional Theory Electronic Transition Data

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Major Contribution | Character |

|---|---|---|---|---|---|

| S₀→S₁ | 275.2 | 4.51 | 0.0842 | HOMO→LUMO (89%) | n→π* |

| S₀→S₂ | 252.4 | 4.91 | 0.3408 | HOMO-1→LUMO (94%) | π→π* |

| S₀→S₃ | 237.9 | 5.21 | 0.1618 | HOMO→LUMO+1 (76%) | π→π* |

| S₀→S₄ | 212.6 | 5.83 | 0.0234 | HOMO-2→LUMO (68%) | σ→π* |

| S₀→S₅ | 198.3 | 6.25 | 0.0891 | HOMO→LUMO+2 (72%) | π→σ* |

Singlet State Energy Profiles

The singlet excited state energy profile of 2-Hydroxy-4-methylthiazole-5-carboxylic acid demonstrates systematic progression of electronic excitation energies with distinct orbital character assignments [8] [14]. The first singlet excited state (S₁) resides 4.51 eV above the ground state, representing the fundamental optical transition accessible under mild photochemical conditions [8].

The second singlet state (S₂) exhibits the highest oscillator strength of 0.3408, indicating maximum absorption intensity at 252.4 nm [8]. This state represents the primary chromophoric transition responsible for the characteristic ultraviolet absorption of thiazole carboxylic acid derivatives [8] [14].

Progressive increase in excitation energies for higher singlet states reflects the systematic occupation of antibonding molecular orbitals with decreasing overlap integrals [8]. The S₃ state at 5.21 eV maintains significant oscillator strength (0.1618), while higher states show diminished intensity due to orbital symmetry considerations [8] [14].

The energy spacing between consecutive singlet states decreases with increasing excitation energy, consistent with the convergence toward the ionization continuum [8]. This pattern provides insight into the density of electronic states and potential for multiphoton absorption processes under high-intensity irradiation conditions [14].

Oscillator Strength Correlation with Structure

The oscillator strength distribution for electronic transitions in 2-Hydroxy-4-methylthiazole-5-carboxylic acid exhibits strong correlation with molecular structural features and orbital symmetry properties [8] [14]. The highest oscillator strength value of 0.3408 corresponds to the S₀→S₂ transition, which involves optimal orbital overlap between the initial and final electronic states [8].

Transitions with predominantly π→π* character consistently exhibit higher oscillator strengths compared to n→π* or charge transfer transitions [8] [14]. This pattern reflects the symmetry-allowed nature of π→π* transitions within aromatic systems and the favorable overlap integrals between bonding and antibonding π orbitals [8].

The oscillator strength correlation with transition energy reveals an inverse relationship for the most intense transitions, indicating that lower energy π→π* transitions tend to exhibit higher absorption probabilities [8] [14]. This behavior is consistent with the nodal properties of molecular orbitals and the electric dipole selection rules governing optical transitions [8].

Structural modifications through substituent effects directly influence oscillator strength magnitudes by altering orbital coefficients and symmetry properties [8]. The 2-hydroxy-4-methyl substitution pattern enhances oscillator strengths for specific transitions while diminishing others, demonstrating the potential for rational chromophore design [8] [14].